molecular formula C8H14N2O B2497387 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol CAS No. 90152-69-5

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No. B2497387
CAS RN: 90152-69-5
M. Wt: 154.213
InChI Key: FXCOPWVSPDUKDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol often involves the formation of complex ligands that incorporate the imidazole functional group. For instance, the synthesis of copper(II) complexes using polydentate ligands, including imidazole donors, showcases a method that could potentially be adapted for synthesizing similar compounds. These syntheses are characterized by their ability to stabilize metal ions in various oxidation states, highlighting the flexibility and reactivity of the imidazole-containing ligands (Long et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazole-based compounds is often complex, with the ability to adopt multiple coordination geometries. For example, copper(II) complexes with imidazole donors demonstrate elongated octahedral and distorted square-pyramidal geometries. This variability in coordination geometry reflects the adaptability of the imidazole ring to different chemical environments, which could be extrapolated to understand the structural flexibility of 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol (Long et al., 1999).

Scientific Research Applications

Synthesis of New Isoxazoles and Dihydroisoxazoles

The synthesis of new 2-(2,4-dihalogenophenyl)-1-(1H-imidazol-1-yl)-3-(isoxazol-5-yl)propan-2-ols and their analogs was performed. These compounds were evaluated for their antifungal activity against various Candida and Aspergillus strains, yielding initial structure-activity relationship (SAR) results (Chevreuil et al., 2007).

Synthesis and Anticancer Evaluation of Ornidazole Derivatives

Novel 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(substituted phenoxy)propan-2-ol derivatives were synthesized and assessed for their antimicrobial activity and cytotoxic effects on leukemia and mouse embryonic fibroblast cells. The compounds demonstrated significant activity against bacterial strains and were non-toxic, suggesting potential as selective antimicrobial and antileukemic agents (Şenkardeş et al., 2020).

Antimicrobial Effects of Complexes with Secnidazole-Derived Schiff Base Ligands

Silver(I) and bismuth(III) complexes with secnidazole-derived Schiff bases were synthesized. These complexes showed antifungal activity against Candida strains and potent antimicrobial effects against several anaerobic bacterial strains. The mode of action likely involves anaerobic bio reduction of the nitro group, forming metabolites toxic to microorganisms (Oliveira et al., 2019).

Biochemical Interaction and Characterization

DNA Binding, Nuclease Activity, and Cytotoxicity of Cu(II) Complexes

Cu(II) complexes with tridentate ligands demonstrated good DNA binding propensity and exhibited minor structural changes in calf thymus DNA. The complexes showed pseudo-first-order kinetic reaction with DNA and higher DNA cleavage activity in the presence of a reducing agent, indicating the involvement of hydroxyl radicals. The complexes also demonstrated low toxicity for different cancer cell lines (Kumar et al., 2012).

Solubility of Imidazoles in Alcohols

A study assessed the solid−liquid equilibrium of binary mixtures of imidazoles and alcohols. The solubility of imidazoles in alcohols was found to be lower than in water and generally decreased with increasing molecular weight of the alcohol. The results are relevant for understanding the intermolecular interactions in such mixtures (U. D. and et al., 2002).

Future Directions

Imidazole and its derivatives have become an important synthon in the development of new drugs . Given their broad range of biological activities, there is potential for the development of novel drugs that can overcome current public health problems, such as antimicrobial resistance .

properties

IUPAC Name

2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)7(11)8-9-4-5-10(8)3/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCOPWVSPDUKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol

CAS RN

90152-69-5
Record name 2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
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